molecular formula C18H10F3NO3S2 B1668465 CFTR(inh)-172 CAS No. 307510-92-5

CFTR(inh)-172

Cat. No.: B1668465
CAS No.: 307510-92-5
M. Wt: 409.4 g/mol
InChI Key: JIMHYXZZCWVCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CFTR(inh)-172 (3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone) is a thiazolidinone-class inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Identified via high-throughput screening of >50,000 compounds , it reversibly blocks CFTR by stabilizing its closed state through cytoplasmic binding near Arg-347, a residue near the pore’s cytoplasmic entrance . Its inhibition mechanism involves allosteric modulation of transmembrane domain 8 (TM8), reducing ATP hydrolysis and pore opening . While widely used in research, this compound has poor water solubility (<5 mM), limiting its efficacy in cellular assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CFTRinh-172 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a thiazolidinone ring and the introduction of a trifluoromethyl group. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of CFTRinh-172 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to ensure high-quality product suitable for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

CFTRinh-172 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in CFTRinh-172.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazolidinone derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Experimental Applications

CFTRinh-172 has been employed in various experimental settings to elucidate the role of CFTR in different physiological and pathological processes. Key applications include:

  • Chloride Conductance Studies : It has been utilized to assess CFTR-mediated chloride currents in epithelial cells. Studies have shown that CFTRinh-172 can inhibit these currents in a concentration-dependent manner, providing insights into the functional properties of CFTR channels .
  • Cell Viability Assays : Research indicates that CFTRinh-172 does not significantly affect cell viability at concentrations up to 20 µM, making it a suitable candidate for long-term studies involving CFTR inhibition .
  • Animal Models : In vivo studies have demonstrated that CFTRinh-172 can inhibit cholera toxin-induced intestinal fluid secretion and cyst growth in models of cystic fibrosis and polycystic kidney disease. These findings underscore its potential therapeutic implications .

Case Studies

Several notable case studies highlight the applications of CFTRinh-172 in research:

  • Cystic Fibrosis Research :
    • In a study examining the effects of CFTRinh-172 on airway epithelial cells, researchers found that inhibition of CFTR led to altered ion transport and inflammation responses, suggesting potential pathways for therapeutic intervention in cystic fibrosis patients .
  • Neutrophil Function :
    • A study focused on primary neutrophils revealed that loss of CFTR function impaired antimicrobial responses. The application of CFTRinh-172 helped delineate the specific functions affected by CFTR inhibition, providing insights into immune responses in cystic fibrosis .
  • Structural Insights :
    • Recent structural studies using cryogenic electron microscopy provided detailed insights into how CFTRinh-172 binds within the channel pore, blocking ion conduction. This structural understanding is crucial for designing more effective inhibitors and therapeutic strategies targeting CFTR-related diseases .

Data Table: Summary of Experimental Findings

Study FocusFindingsReference
Chloride ConductanceInhibition of chloride currents in epithelial cells; IC50 ~300 nM
Cell ViabilityNo significant cytotoxicity at concentrations ≤20 µM
Intestinal Fluid SecretionInhibition observed in cholera toxin-induced secretion
Neutrophil Antimicrobial FunctionImpairment of antimicrobial functions linked to loss of CFTR function
Structural InsightsBinding near transmembrane helix 8; stabilization of closed conformation

Mechanism of Action

CFTRinh-172 exerts its effects by binding to the CFTR chloride channel and inhibiting its function. The compound acts as both a pore blocker and a gating modulator, stabilizing a conformation in which the chloride selectivity filter is collapsed and the pore is blocked from the extracellular side of the membrane . This dual functionality sets CFTRinh-172 apart from typical ion channel inhibitors.

Comparison with Similar Compounds

Comparative Analysis with Similar CFTR Inhibitors

GlyH-101

  • Class : Glycine hydrazide.
  • Mechanism : Acts extracellularly, occluding the CFTR pore via rapid flicker block .
  • Potency : IC50 ~5 µM for CFTR inhibition, comparable to CFTR(inh)-172 .
  • Selectivity : Inhibits volume-sensitive outwardly rectifying chloride channels (VSORC; IC50 ~1 µM) and calcium-activated chloride channels (CaCC; IC50 ~3 µM) at low concentrations, reducing specificity compared to this compound .
  • Solubility : Higher aqueous solubility (~1 mM) than this compound, making it preferable for pharmacological studies .

PPQ-102

  • Class: Pyrimido-pyrrolo-quinoxalinedione.
  • Mechanism : Potent inhibition (IC50 ~25 nM) via an uncharacterized binding site distinct from this compound .
  • Advantages : Improved solubility and membrane permeability, enabling in vivo efficacy at lower doses .
  • Applications : Reduces cyst growth in polycystic kidney disease models with minimal off-target effects .

(R)-BPO-27

  • Class : Benzopyrimido-pyrrolo-oxazinedione.
  • Mechanism : Competes with ATP at nucleotide-binding domains (NBDs), unlike this compound’s pore-directed action .
  • Therapeutic Potential: Effective in antisecretory therapy for enterotoxin-induced diarrheas .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Class IC50 (CFTR) Solubility Key Off-Target Effects
This compound Thiazolidinone 0.3–3 µM <5 mM VSORC inhibition (≥10 µM)
GlyH-101 Glycine Hydrazide ~5 µM ~1 mM VSORC (IC50 ~1 µM), CaCC (IC50 ~3 µM)
PPQ-102 Pyrimido-pyrrolo-quinoxalinedione 25 nM High None reported
(R)-BPO-27 Benzopyrimido-pyrrolo-oxazinedione 0.3 µM Moderate High specificity

Table 2: Structural and Functional Insights

Compound Binding Site Effect on ATP Hydrolysis Key Structural Insight
This compound Cytoplasmic (near Arg-347) Reduces kcat by 76% Allosteric modulation of TM8 hinge region
GlyH-101 Extracellular pore No direct effect Rapid pore occlusion via flicker block
(R)-BPO-27 NBDs (ATP competition) No change in ATP EC50 Binds NBDs without altering ATP affinity

Key Research Findings

Specificity: this compound exhibits superior specificity at concentrations <10 µM, whereas GlyH-101 non-selectively inhibits VSORC and CaCC even at low doses . (R)-BPO-27’s ATP-competitive mechanism avoids off-target effects on other chloride channels .

Toxicity: Both this compound and GlyH-101 show cytotoxicity at ≥50 µM but are safe below 20 µM . PPQ-102’s nanomolar potency minimizes required doses, reducing toxicity risks .

GlyH-101’s hydrophilicity improves bioavailability but compromises specificity .

Biological Activity

CFTR(inh)-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in various physiological processes, including fluid secretion and ion transport. This compound has garnered significant attention for its potential therapeutic applications in conditions characterized by CFTR dysfunction, such as cystic fibrosis (CF) and polycystic kidney disease (PKD). This article explores the biological activity of this compound, focusing on its mechanism of action, structural insights, and implications for disease models.

This compound operates primarily as an allosteric inhibitor of CFTR gating. It binds within the pore of the CFTR channel, specifically interacting with amino acid residues from transmembrane segments (TMs) 1, 6, 8, 9, and 12. This binding induces conformational changes that stabilize a closed state of the channel, thereby obstructing ion flow. Notably, studies have shown that the binding of this compound leads to an increase in the mean closed time and a decrease in the mean open time of the channel, indicating a complex kinetic mechanism rather than simple pore occlusion .

Key Findings from Research Studies

  • Binding Affinity : The inhibitor exhibits an apparent affinity (IC50) of approximately 0.08 µM under specific conditions, with mutations at binding sites significantly altering this value .
  • Kinetic Properties : The application of this compound results in a hyperbolic relationship between the closing rate and inhibitor concentration, suggesting that binding affects both open and closed states of the channel .
  • Inflammatory Response : Inhibition of CFTR activity using this compound has been shown to mimic inflammatory responses characteristic of cystic fibrosis, including increased secretion of pro-inflammatory cytokines such as IL-8 .

Structural Insights

Recent cryo-electron microscopy studies have elucidated the structural basis for CFTR inhibition by this compound. The binding site is located near transmembrane helix 8, which is crucial for linking ATP hydrolysis to channel gating. The inhibitor stabilizes a conformation where the chloride selectivity filter is collapsed, effectively blocking ion conduction from the extracellular side .

Table 1: Structural Interactions of this compound

Amino Acid ResidueInteraction TypeEffect on Binding Affinity
Lysine 95Salt bridgeDecreased affinity upon mutation
Various TMsHydrophobic interactionsStabilizes closed state

Case Studies and Experimental Models

This compound has been utilized in various experimental models to study its effects on CFTR function and related pathologies.

  • Cystic Fibrosis Model : In primary airway epithelial cells derived from CF patients, continuous inhibition with this compound for several days resulted in significant increases in IL-8 secretion and alterations in signaling pathways associated with inflammation. This suggests that loss of CFTR function alone can trigger inflammatory cascades typical of cystic fibrosis .
  • Polycystic Kidney Disease : In animal models, this compound has been shown to suppress cyst growth induced by hyperactive CFTR channels. This highlights its potential utility in treating conditions where excessive CFTR activity contributes to disease pathology .
  • Electrophysiological Studies : Patch-clamp experiments demonstrated that this compound effectively reduces Cl⁻ currents through CFTR channels in a concentration-dependent manner. The degree of inhibition was found to be higher for mutant forms of CFTR with prolonged open times .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to assess CFTRinh-172's inhibitory efficacy on CFTR chloride currents?

  • Methodological Answer : Use inside-out excised membrane patches to measure macroscopic currents after PKA phosphorylation and ATP activation of CFTR. Normalize inhibited currents (e.g., 10 µM CFTRinh-172 reduces WT CFTR currents by >95%). Single-channel recordings in synthetic lipid bilayers at -150 mV can quantify open probability (Po) and mean open dwell time (e.g., Po drops from ~0.5 to <0.1 with CFTRinh-172). Statistical validation via ANOVA or Student’s t-test is critical for reproducibility .

Q. How does CFTRinh-172 affect CFTR gating dynamics at the single-channel level?

  • Methodological Answer : Employ single-molecule Förster resonance energy transfer (smFRET) to monitor nucleotide-binding domain (NBD) dimerization, a key step in CFTR gating. CFTRinh-172 reduces dimerization probability (e.g., from 0.75 to 0.45 in WT CFTR) and stabilizes non-conductive states. Combine with single-channel electrophysiology to correlate structural changes with altered open/closed kinetics .

Q. What biochemical assays are suitable to confirm CFTRinh-172's direct interaction with the CFTR protein?

  • Methodological Answer : Perform site-directed mutagenesis targeting pore-lining residues (e.g., Arg347 in TM6). Functional assays (e.g., short-circuit current measurements) show R347A/D mutants reduce inhibitory potency by 20–30-fold. Molecular docking studies using cryo-EM structures (e.g., PDB 5UAK) can map binding pockets and validate direct interaction .

Advanced Research Questions

Q. How can researchers reconcile CFTRinh-172's dual mechanism of pore occlusion and allosteric ATPase inhibition?

  • Methodological Answer : Integrate structural data (e.g., cryo-EM showing CFTRinh-172 bound to the pore) with steady-state ATPase assays . CFTRinh-172 reduces ATP turnover (kcat drops from 22 to 5.2 ATP/protein/min) without altering Km, indicating non-competitive inhibition. Use electrophysiology to confirm pore block (e.g., voltage-independent inhibition) alongside smFRET for gating effects .

Q. How should researchers analyze reduced CFTRinh-172 efficacy in mutants like G970R or E193K?

  • Methodological Answer : Compare dose-response curves using Ussing chamber assays (e.g., G970R shows 79% inhibition vs. >95% in WT). Validate residual current specificity with a second inhibitor (e.g., GlyH-101). Structural modeling (e.g., MD simulations) can identify steric hindrance or altered binding pockets. Statistical analysis (ANOVA with Tukey’s post-hoc) is essential for cross-mutant comparisons .

Q. What strategies optimize CFTRinh-172 solubility in vitro without compromising potency?

  • Methodological Answer : Synthesize analogs with modified thiazolidinone cores (e.g., hydrophilic substitutions on Rings A/C). Assess solubility via HPLC and potency via patch-clamp . For example, analogs with >10-fold higher solubility retain IC50 values within 2-fold of CFTRinh-172. Use DMSO stocks ≤0.1% to avoid solvent interference .

Q. How can kinetic modeling resolve CFTRinh-172's state-dependent inhibition (e.g., open vs. closed channels)?

  • Methodological Answer : Develop a six-state kinetic model incorporating ATP-bound, open, closed, and inhibitor-bound states. Fit dwell-time distributions (e.g., mean open time drops from 0.5s to 0.1s with CFTRinh-172) to derive rate constants. Validate with ATP jump experiments to test recovery from inactivation .

Q. Data Analysis & Contradiction Resolution

Q. How to address discrepancies in CFTRinh-172's inhibition efficacy across studies?

  • Methodological Answer : Standardize phosphorylation status (e.g., PKA pre-treatment) and ATP concentration (3 mM) to ensure full CFTR activation. Control for membrane potential (e.g., -50 mV in epithelial cells) to account for Nernstian distribution of CFTRinh-172. Cross-validate with orthogonal methods (e.g., smFRET vs. electrophysiology) .

Q. What statistical frameworks are optimal for analyzing CFTRinh-172's partial effects in disease models (e.g., ADPKD)?

  • Methodological Answer : Use mixed-effects models to account for inter-sample variability in primary cell assays (e.g., ADPKD patient-derived renal cells). For in vivo models (e.g., cholera-induced secretion), apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normal. Report effect sizes (e.g., Cohen’s d) for translational relevance .

Q. Technical Notes

  • Critical Controls : Include GlyH-101 or PPQ-102 as secondary inhibitors to confirm CFTR specificity.
  • Concentration Guidelines : Use 10 µM CFTRinh-172 for near-complete inhibition in WT CFTR; titrate for mutants.
  • Ethical Compliance : For studies on human spermatozoa, ensure IRB approval and disclose CFTRinh-172’s dose-dependent effects on capacitation (e.g., 100 nM reduces cAMP by 50%) .

Properties

IUPAC Name

4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMHYXZZCWVCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317499
Record name CFTR(inh)-172
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307510-92-5
Record name CFTR(inh)-172
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307510-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CFTR(inh)-172
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl-4-thiazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.